GLYCINE, 2-(m-(BIS(2-CHLOROETHYL)AMINO)PHENYL)-
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Overview
Description
2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid is a chemical compound known for its significant applications in the field of medicinal chemistry. This compound is structurally related to nitrogen mustards, a class of compounds known for their alkylating properties, which are used in chemotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid typically involves the reaction of 3-[bis(2-chloroethyl)amino]benzaldehyde with glycine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its alkylating properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through alkylation, where it forms covalent bonds with nucleophilic sites in DNA. This leads to the formation of cross-links and subsequent disruption of DNA replication and transcription. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair .
Comparison with Similar Compounds
Similar Compounds
Melphalan: Another nitrogen mustard used in chemotherapy.
Chlorambucil: A related compound with similar alkylating properties.
Uniqueness
2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid is unique due to its specific structural features that allow for targeted alkylation, making it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Properties
CAS No. |
73105-08-5 |
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Molecular Formula |
C12H16Cl2N2O2 |
Molecular Weight |
291.17 g/mol |
IUPAC Name |
2-amino-2-[3-[bis(2-chloroethyl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C12H16Cl2N2O2/c13-4-6-16(7-5-14)10-3-1-2-9(8-10)11(15)12(17)18/h1-3,8,11H,4-7,15H2,(H,17,18) |
InChI Key |
PJBRRWKNPUFXPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCCl)CCCl)C(C(=O)O)N |
Origin of Product |
United States |
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